4-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid
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Overview
Description
4-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid typically involves multiple steps, starting with the formation of the sulfamoyl group and subsequent coupling with the benzoyl and amino components. Key reaction conditions include the use of strong bases and coupling agents to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfamoyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid may be employed in the study of enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of interactions with biological macromolecules.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new technologies and applications.
Mechanism of Action
The mechanism by which 4-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group, in particular, plays a crucial role in binding to enzymes and receptors, influencing various biochemical pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
3-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]propionic Acid
4-[[3-[(3-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic Acid
2-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]butanoic Acid
Uniqueness: 4-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid stands out due to its specific structural features, such as the length of its carbon chain and the position of the methyl group on the phenyl ring. These differences can lead to distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-6-9-16(10-7-13)21-27(25,26)17-5-3-4-15(12-17)19(24)20-14(2)8-11-18(22)23/h3-7,9-10,12,14,21H,8,11H2,1-2H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUSOZRNUROIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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